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Compound of Interest

Compound Name: p-Tolualdehyde-d4

Cat. No.: B12316089 Get Quote

An In-depth Analysis of Cost, Synthesis, and Application in Drug Discovery and Development

This technical guide provides researchers, scientists, and drug development professionals with

a comprehensive overview of p-Tolualdehyde-d4, a deuterated analog of p-Tolualdehyde. This

document covers the cost and sourcing of this stable isotope-labeled compound, its primary

applications in research, detailed experimental protocols for its use, and its role in drug

metabolism and pharmacokinetic studies.

Introduction to p-Tolualdehyde-d4
p-Tolualdehyde-d4 is a form of p-Tolualdehyde where four hydrogen atoms on the benzene

ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling

makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based

quantification methods. Its primary use is as an internal standard for the accurate measurement

of p-Tolualdehyde and other related aldehydes in complex biological matrices.

In the context of drug development, understanding the metabolic fate of drug candidates is

crucial. Deuteration of molecules can alter their metabolic pathways and pharmacokinetic

profiles.[1] Therefore, p-Tolualdehyde-d4 serves as a critical reagent in studies investigating

the metabolism of drugs that may be metabolized to or interact with aldehyde species.
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The cost of p-Tolualdehyde-d4 for research purposes can vary depending on the supplier,

purity, and quantity. Below is a summary of pricing from various suppliers. Please note that

prices are subject to change and may not include shipping and handling fees. Researchers are

advised to contact the suppliers directly for the most current pricing and availability.

Supplier Product Name CAS Number Quantity Price (USD)

Mithridion
p-Tolualdehyde-

2,3,5,6-d4
1219804-07-5 2.5 mg $343.29[2]

LGC Standards
p-Tolualdehyde-

2,3,5,6-d4
1219804-07-5 Inquire Inquire

Toronto

Research

Chemicals (TRC)

p-Tolualdehyde-

2,3,5,6-d4
1219804-07-5 Inquire Inquire

MedChemExpres

s (MCE)

p-Tolualdehyde-

d4
1219804-07-5 Inquire Inquire

C/D/N Isotopes

Inc. (via Fisher

Scientific)

p-Tolualdehyde-

d7 (2,3,5,6-d4;

methyl-d3)

1219805-23-8 0.5 g Inquire

Note: p-Tolualdehyde-d7 contains deuterium on both the aromatic ring and the methyl group.

Applications in Research and Drug Development
The primary application of p-Tolualdehyde-d4 is as an internal standard in quantitative

analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-

mass spectrometry (GC-MS).[3] Stable isotope-labeled internal standards are considered the

gold standard for correcting for matrix effects and variations in sample preparation and

instrument response, leading to highly accurate and precise quantification.[4]

Quantification of Aldehydes in Biological Samples
Aldehydes are a class of reactive carbonyl species that can be biomarkers for oxidative stress

and are implicated in various disease pathologies. Accurate quantification of specific aldehydes

in biological matrices like plasma, urine, and tissue homogenates is crucial for both basic
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research and clinical studies. p-Tolualdehyde-d4 can be used as an internal standard for the

quantification of p-Tolualdehyde and structurally similar aldehydes.

Drug Metabolism and Pharmacokinetic (DMPK) Studies
In drug discovery, understanding the metabolic stability of a compound is essential for

predicting its in vivo clearance and oral bioavailability.[5][6] In vitro metabolic stability assays,

often using liver microsomes or S9 fractions, are routinely performed.[7][8] If a drug candidate

is metabolized to an aldehyde, or if its metabolism is influenced by aldehyde dehydrogenases,

p-Tolualdehyde-d4 can be a useful tool.

Deuteration can significantly impact the rate of metabolism, a phenomenon known as the

kinetic isotope effect. This can lead to altered pharmacokinetic profiles, potentially improving a

drug's half-life or reducing the formation of toxic metabolites.[1]

Experimental Protocols
While specific protocols should be optimized for the analyte and matrix of interest, the following

sections provide detailed methodologies for the general use of p-Tolualdehyde-d4.

General Protocol for Use as an Internal Standard in LC-
MS
This protocol outlines the basic steps for using p-Tolualdehyde-d4 as an internal standard for

the quantification of an analyte (e.g., p-Tolualdehyde) in a biological sample.

Materials:

p-Tolualdehyde-d4 (Internal Standard, IS)

Analyte of interest (e.g., p-Tolualdehyde)

Biological matrix (e.g., plasma, urine)

Acetonitrile (ACN) or other suitable organic solvent

Formic acid (FA) or other appropriate mobile phase modifier
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Ultrapure water

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

Preparation of Stock Solutions:

Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., ACN).

Prepare a stock solution of p-Tolualdehyde-d4 (IS) (e.g., 1 mg/mL) in the same solvent.

Preparation of Calibration Standards and Quality Control (QC) Samples:

Prepare a series of calibration standards by spiking known concentrations of the analyte

into the biological matrix.

Prepare QC samples at low, medium, and high concentrations in the same manner.

To each calibration standard and QC sample, add a fixed concentration of the p-
Tolualdehyde-d4 internal standard solution. The final concentration of the IS should be

consistent across all samples.

Sample Preparation (Protein Precipitation):

To a 50 µL aliquot of the spiked matrix sample (or unknown sample), add 150 µL of cold

acetonitrile containing the internal standard.

Vortex for 1 minute to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

Transfer the supernatant to a clean vial for LC-MS analysis.

LC-MS Analysis:

Chromatographic Conditions:

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5%

to 95% B over 5 minutes).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

Optimize the MS parameters (e.g., precursor and product ions, collision energy) for both

the analyte and p-Tolualdehyde-d4 by infusing the individual standard solutions.

Set up an MRM method to monitor at least one transition for the analyte and one for the

internal standard.

Data Analysis:

Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak

Area) against the concentration of the analyte for the calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios from the calibration curve.

In Vitro Metabolic Stability Assay using Liver S9
Fraction
This protocol provides a general procedure for assessing the metabolic stability of a test

compound, where p-Tolualdehyde-d4 could be used as an internal standard if an aldehyde is

the expected metabolite.

Materials:

Test compound
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p-Tolualdehyde-d4 (as IS if applicable)

Liver S9 fraction (e.g., human, rat)

Phosphate buffer (e.g., 100 mM, pH 7.4)

NADPH regenerating system (or NADPH)

Acetonitrile (ACN)

LC-MS system

Procedure:

Incubation:

Prepare a reaction mixture containing the liver S9 fraction and phosphate buffer.

Add the test compound to the reaction mixture (final concentration typically 1 µM).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate at 37°C.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction

mixture.

Quenching:

Immediately stop the reaction by adding the aliquot to cold acetonitrile (typically 2-3

volumes) containing the internal standard (p-Tolualdehyde-d4 if an aldehyde metabolite

is being quantified).

Sample Processing and Analysis:

Vortex and centrifuge the quenched samples to pellet the protein.
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Analyze the supernatant by LC-MS to determine the concentration of the remaining parent

compound (or the formation of a metabolite) at each time point.

Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus

time.

The slope of the linear regression of this plot gives the elimination rate constant (k).

Calculate the in vitro half-life (t½) as 0.693 / k.

Calculate the intrinsic clearance (Clint).

Synthesis of p-Tolualdehyde
While researchers will typically purchase p-Tolualdehyde-d4, understanding the synthesis of

the parent compound, p-Tolualdehyde, can be informative. Several methods are reported for its

synthesis, including:

Gattermann-Koch reaction: This method involves the formylation of toluene using carbon

monoxide and hydrogen chloride in the presence of a catalyst like aluminum

chloride/cuprous chloride.

Vilsmeier-Haack reaction: Toluene can be formylated using a Vilsmeier reagent, which is

typically formed from dimethylformamide and phosphoryl chloride.[9]

Oxidation of p-xylene: p-Xylene can be oxidized to p-Tolualdehyde using various oxidizing

agents.[9]

The synthesis of the deuterated analog, p-Tolualdehyde-d4, would involve using a deuterated

starting material, such as toluene-d8, in one of the above reactions.

Signaling Pathways and Logical Relationships
As an exogenous compound used primarily for analytical purposes, p-Tolualdehyde-d4 is not

directly involved in specific signaling pathways in the same way a bioactive drug molecule
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would be. However, its use is logically linked to the study of pathways involving aldehyde

metabolism and drug biotransformation.

The following diagrams illustrate the logical workflow of its application in research.

Sample Preparation Analysis Quantification

Biological Sample Spike with
p-Tolualdehyde-d4 (IS) Analyte Extraction LC-MS/MS Analysis Data Processing

(Peak Area Ratio) Calibration Curve Determine Analyte
Concentration

Click to download full resolution via product page

Caption: Workflow for quantitative analysis using p-Tolualdehyde-d4 as an internal standard.
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Incubation
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Caption: Workflow for an in vitro metabolic stability assay.

Conclusion
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p-Tolualdehyde-d4 is an essential tool for researchers in analytical chemistry, drug

metabolism, and toxicology. Its primary role as an internal standard enables the accurate and

precise quantification of aldehydes in complex biological matrices. This technical guide

provides a foundational understanding of its cost, applications, and detailed experimental

protocols to aid researchers in its effective utilization. As the field of metabolomics and drug

discovery continues to advance, the use of stable isotope-labeled standards like p-
Tolualdehyde-d4 will remain critical for generating high-quality, reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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